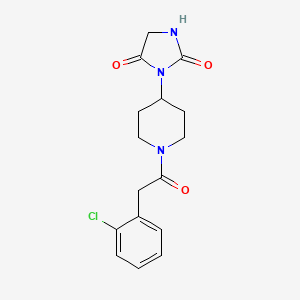
3-(1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a versatile material used in scientific research. It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . Specific methods of piperidine synthesis have been widely studied . For instance, a Finkelstein transhalogenation reaction was applied to convert in situ the intermediate chlorine-derivative compound into its more reactive iodine-analog .Molecular Structure Analysis
The molecular structure of this compound involves an aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring . It also includes an amide substituent and a benzimidazol-2-one linker .Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The chemical reactions involved in the synthesis of this compound include hydrogenation, cyclization, cycloaddition, annulation, and amination .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has been conducted on the synthesis and structure-activity relationship of imidazolidine-2,4-dione derivatives, highlighting their potential as anti-arrhythmic agents. The structural elucidation of these compounds, including halogen-substituted derivatives, has been performed using X-ray analysis, revealing insights into their chemical characteristics and potential pharmacological activities (Pękala et al., 2005).
Potential Therapeutic Applications
Antifungal and Antimicrobial Activities : Novel imidazothiazole and glycocyamidine derivatives, including those related to imidazolidine-2,4-dione, have been synthesized and studied for their antimicrobial activities. These compounds have shown promise in combating microbial infections, underscoring their potential in developing new antimicrobial agents (El-Din et al., 2007).
Anticancer Properties : Research on N-substituted indole derivatives involving thiazolidine-2,4-dione has indicated potential anticancer activities. These compounds have been evaluated against human breast cancer cell lines, suggesting their utility in cancer therapy (Kumar & Sharma, 2022).
Hypotensive and Hypoglycemic Effects : Studies have explored the synthesis of 1-substituted 3-(2-chlorophenyl)-6-ethoxycarbonyl-5,7-dimethyl-2,4(1H,3H)-quinazoline diones, revealing their hypotensive activities. These findings suggest the potential of such derivatives in developing treatments for hypertension (Eguchi et al., 1991). Similarly, thiazolidine-2,4-diones have been designed as hypoglycemic agents, showing significant activity in in vitro and in vivo models, pointing to their application in managing diabetes (Oguchi et al., 2000).
Chemical Properties and Mechanistic Insights
- The synthesis and characterization of imidazolidine-2,4-dione derivatives have provided valuable insights into their chemical properties and potential mechanistic pathways. This includes studies on their solubility thermodynamics, partitioning processes in biologically relevant solvents, and structural optimization to enhance their pharmaceutical applications (Volkova et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including this compound, is an important task of modern organic chemistry . This field is expected to continue to grow and evolve in the future .
Propiedades
IUPAC Name |
3-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c17-13-4-2-1-3-11(13)9-14(21)19-7-5-12(6-8-19)20-15(22)10-18-16(20)23/h1-4,12H,5-10H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNVSBDMHIEJND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

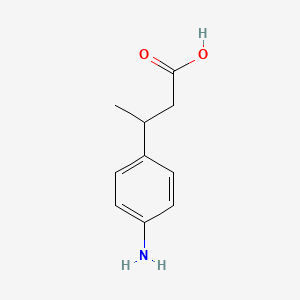
![2-(Benzo[d]oxazol-2-ylthio)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2667328.png)

![2-({4-ethyl-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B2667330.png)
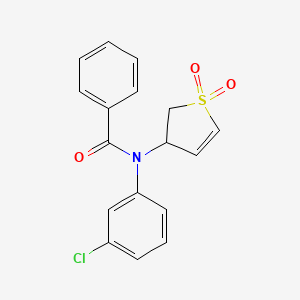
![4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine hydrochloride](/img/no-structure.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2667335.png)
![8-oxo-N-phenethyl-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2667336.png)

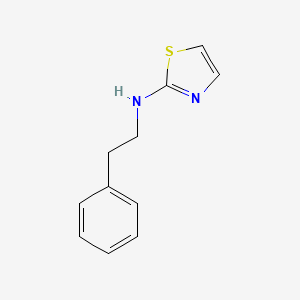
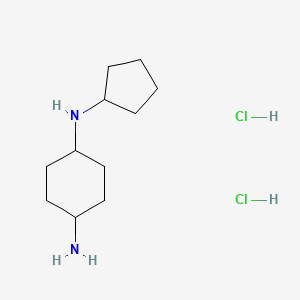
![3-[(2,6-dichlorobenzyl)oxy]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2667342.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2667343.png)
![5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2667345.png)